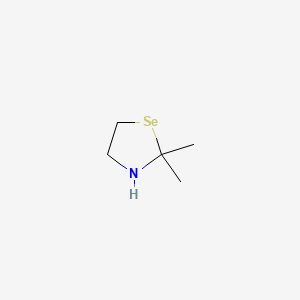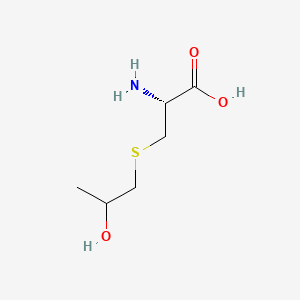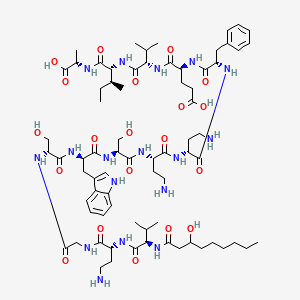
Tridecaptin A(sup alpha)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tridecaptin A(sup alpha): is a member of the tridecaptin family, which are non-ribosomal antibacterial peptides. These compounds have shown potent activity against Gram-negative bacteria, making them a promising candidate in the fight against antimicrobial resistance . Tridecaptin A(sup alpha) specifically targets the peptidoglycan precursor lipid II on the outer leaflet of the inner membrane of Gram-negative bacteria, disrupting the proton-motive force and leading to bacterial cell death .
准备方法
Synthetic Routes and Reaction Conditions: Tridecaptin A(sup alpha) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The linear structure of tridecaptins makes them highly amenable to synthetic modification . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of tridecaptin A(sup alpha) can be achieved through fermentation processes using genetically engineered strains of bacteria such as Paenibacillus species. These bacteria are capable of producing tridecaptins naturally, and their production can be optimized through the manipulation of growth conditions and nutrient availability .
化学反应分析
Types of Reactions: Tridecaptin A(sup alpha) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can reverse oxidative modifications, restoring the original structure of the peptide.
Substitution: Amino acid residues in tridecaptin A(sup alpha) can be substituted with other amino acids to create analogues with enhanced properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using SPPS with the desired amino acid derivatives.
Major Products Formed: The major products formed from these reactions include various analogues of tridecaptin A(sup alpha) with modified amino acid sequences, which can exhibit enhanced antimicrobial activity, reduced toxicity, or improved stability .
科学研究应用
Chemistry: Tridecaptin A(sup alpha) is used in the development of novel antimicrobial agents. Its linear structure allows for easy modification, enabling researchers to create analogues with improved properties .
Biology: In biological research, tridecaptin A(sup alpha) is used to study the mechanisms of bacterial resistance and the interactions between antimicrobial peptides and bacterial membranes .
Medicine: Tridecaptin A(sup alpha) has potential therapeutic applications in treating infections caused by multidrug-resistant Gram-negative bacteria. It can also be used in combination with other antibiotics to enhance their efficacy .
Industry: In the industrial sector, tridecaptin A(sup alpha) can be used in the formulation of antimicrobial coatings and materials to prevent bacterial contamination .
作用机制
Tridecaptin A(sup alpha) exerts its effects by binding selectively to the peptidoglycan precursor lipid II on the outer leaflet of the inner membrane of Gram-negative bacteria. This binding disrupts the proton-motive force, leading to the collapse of the bacterial membrane potential and ultimately causing cell death . The specificity of tridecaptin A(sup alpha) for lipid II reduces the likelihood of resistance development compared to other antibiotics .
相似化合物的比较
Tridecaptin B: Similar to tridecaptin A(sup alpha) but with variations in the amino acid sequence.
Tridecaptin C: Another variant with different amino acid modifications.
Tridecaptin G: A recently discovered variant with broad-spectrum activity.
Uniqueness: Tridecaptin A(sup alpha) is unique due to its specific targeting of lipid II and its linear structure, which allows for easy synthetic modification. This makes it a versatile compound for developing new antimicrobial agents with enhanced properties .
属性
CAS 编号 |
67922-28-5 |
|---|---|
分子式 |
C73H115N17O20 |
分子量 |
1550.8 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2R)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-4-amino-2-[[(2R)-2-(3-hydroxynonanoylamino)-3-methylbutanoyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2R,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H115N17O20/c1-9-11-12-16-21-45(93)34-56(94)88-59(39(3)4)70(106)84-49(26-29-74)62(98)78-36-57(95)80-54(37-91)68(104)86-53(33-44-35-77-47-23-18-17-22-46(44)47)67(103)87-55(38-92)69(105)83-50(27-30-75)63(99)82-51(28-31-76)64(100)85-52(32-43-19-14-13-15-20-43)66(102)81-48(24-25-58(96)97)65(101)89-60(40(5)6)71(107)90-61(41(7)10-2)72(108)79-42(8)73(109)110/h13-15,17-20,22-23,35,39-42,45,48-55,59-61,77,91-93H,9-12,16,21,24-34,36-38,74-76H2,1-8H3,(H,78,98)(H,79,108)(H,80,95)(H,81,102)(H,82,99)(H,83,105)(H,84,106)(H,85,100)(H,86,104)(H,87,103)(H,88,94)(H,89,101)(H,90,107)(H,96,97)(H,109,110)/t41-,42-,45?,48-,49+,50-,51+,52-,53+,54+,55-,59+,60-,61+/m0/s1 |
InChI 键 |
QETFUGBMXLKUFY-RUKUHQBXSA-N |
手性 SMILES |
CCCCCCC(CC(=O)N[C@H](C(C)C)C(=O)N[C@H](CCN)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCN)C(=O)N[C@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)O |
规范 SMILES |
CCCCCCC(CC(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCN)C(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


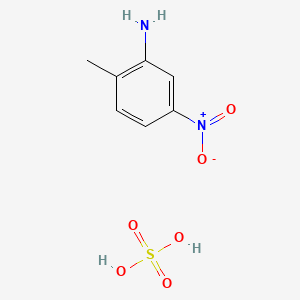
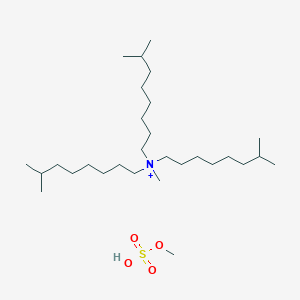
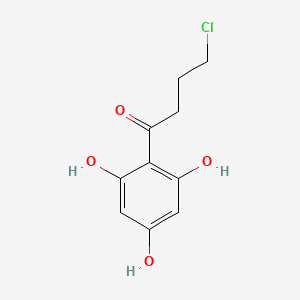
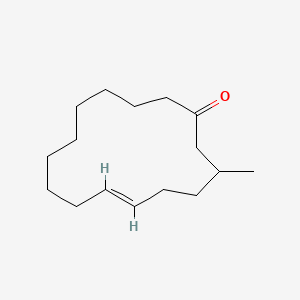
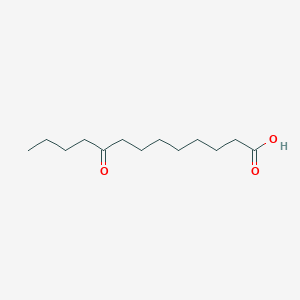
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
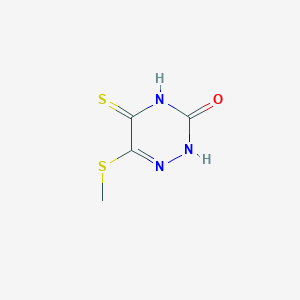

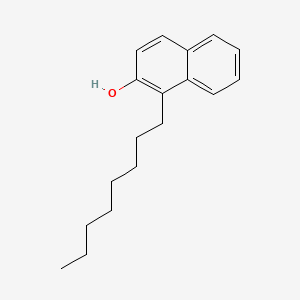
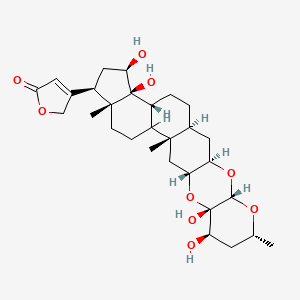
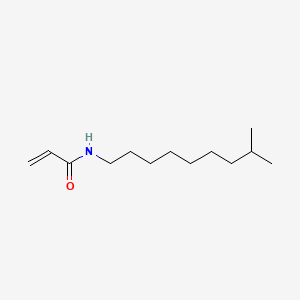
arsanium bromide](/img/structure/B15176074.png)
